molecular formula C18H12ClN5O3S B11086951 N-(2-chloropyridin-3-yl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide

N-(2-chloropyridin-3-yl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11086951
M. Wt: 413.8 g/mol
InChI Key: BHWMIQXCIAFAAQ-UHFFFAOYSA-N
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Description

N-(2-CHLORO-3-PYRIDINYL)-2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a pyridine ring, a triazine ring, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-3-PYRIDINYL)-2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the chlorination of pyridine to introduce the chloro group at the 2-position. This is followed by the formation of the triazine ring through cyclization reactions involving appropriate precursors. The final step involves the coupling of the triazine derivative with the pyridine derivative under suitable conditions, often using a catalyst and specific solvents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-3-PYRIDINYL)-2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding lactones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while substitution of the chloro group may yield various substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, N-(2-CHLORO-3-PYRIDINYL)-2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-3-PYRIDINYL)-2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives, triazine derivatives, and compounds with furan rings. Examples include:

  • 2-Chloropyridine
  • 1,2,4-Triazine derivatives
  • Furan-2-carboxylic acid

Uniqueness

What sets N-(2-CHLORO-3-PYRIDINYL)-2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE apart is its combination of these functional groups in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H12ClN5O3S

Molecular Weight

413.8 g/mol

IUPAC Name

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(2-chloropyridin-3-yl)acetamide

InChI

InChI=1S/C18H12ClN5O3S/c19-17-11(4-1-7-20-17)21-14(25)10-28-18-22-15(12-5-2-8-26-12)16(23-24-18)13-6-3-9-27-13/h1-9H,10H2,(H,21,25)

InChI Key

BHWMIQXCIAFAAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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